molecular formula C12H22O B2506510 4-(4-Methylpentyl)cyclohexan-1-one CAS No. 14370-90-2

4-(4-Methylpentyl)cyclohexan-1-one

Cat. No.: B2506510
CAS No.: 14370-90-2
M. Wt: 182.307
InChI Key: MRMCVCAJVDSTBJ-UHFFFAOYSA-N
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Description

4-(4-Methylpentyl)cyclohexan-1-one is an organic compound with the molecular formula C12H22O. It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a 4-methylpentyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpentyl)cyclohexan-1-one typically involves the alkylation of cyclohexanone with 4-methylpentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The reaction mixture is then subjected to reflux, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified using large-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position to the carbonyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted cyclohexanones

Scientific Research Applications

4-(4-Methylpentyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylpentyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring, used as a solvent and in the synthesis of other chemicals.

    4-Methylcyclohexanone: A methyl-substituted cyclohexanone, similar in structure but with different physical and chemical properties.

    4-(4-Methylpentyl)cyclohexanol: The corresponding alcohol of 4-(4-Methylpentyl)cyclohexan-1-one, formed through reduction.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its unique structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(4-methylpentyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10(2)4-3-5-11-6-8-12(13)9-7-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMCVCAJVDSTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14370-90-2
Record name 4-(4-methylpentyl)cyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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